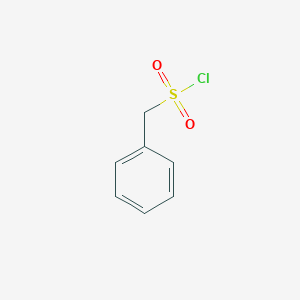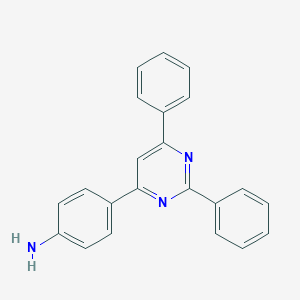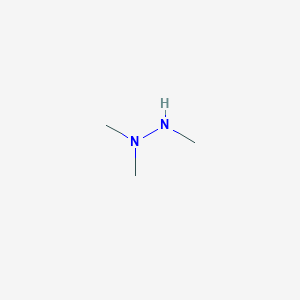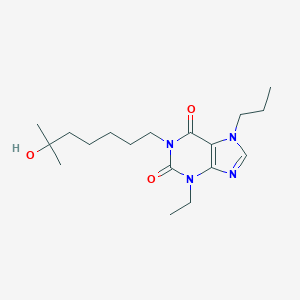
3-Ethyl-1-(6-hydroxy-6-methylheptyl)-7-propylxanthine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Ethyl-1-(6-hydroxy-6-methylheptyl)-7-propylxanthine, commonly known as EHT, is a xanthine derivative that has been extensively studied for its potential therapeutic applications. It is a non-selective adenosine receptor antagonist that has shown promise in treating a variety of conditions, including Parkinson's disease, Alzheimer's disease, and depression.
科学研究应用
EHT has been studied for its potential therapeutic applications in a variety of conditions. One of the most promising areas of research is in the treatment of Parkinson's disease. Studies have shown that EHT can protect dopaminergic neurons from damage and improve motor function in animal models of Parkinson's disease. EHT has also been studied for its potential use in the treatment of Alzheimer's disease. Studies have shown that EHT can reduce the accumulation of beta-amyloid plaques in the brain, which are a hallmark of Alzheimer's disease. EHT has also been studied for its potential use in the treatment of depression. Studies have shown that EHT can increase the levels of dopamine and norepinephrine in the brain, which are neurotransmitters that play a role in regulating mood.
作用机制
EHT is a non-selective adenosine receptor antagonist, which means that it blocks the action of adenosine, a neurotransmitter that plays a role in regulating sleep, pain, and inflammation. By blocking adenosine receptors, EHT can increase the levels of other neurotransmitters, such as dopamine and norepinephrine, which can have a variety of effects on the brain and body.
Biochemical and Physiological Effects:
Studies have shown that EHT can have a variety of biochemical and physiological effects. In animal models of Parkinson's disease, EHT has been shown to protect dopaminergic neurons from damage and improve motor function. In animal models of Alzheimer's disease, EHT has been shown to reduce the accumulation of beta-amyloid plaques in the brain. EHT has also been shown to increase the levels of dopamine and norepinephrine in the brain, which can have a variety of effects on mood and cognition.
实验室实验的优点和局限性
One of the advantages of using EHT in lab experiments is that it is a well-characterized compound that has been extensively studied. This means that researchers have a good understanding of its chemical and physical properties, as well as its potential therapeutic applications. However, one of the limitations of using EHT in lab experiments is that it is a non-selective adenosine receptor antagonist, which means that it can have a variety of effects on the brain and body. This can make it difficult to isolate the specific effects of EHT on a particular condition or system.
未来方向
There are several future directions for EHT research. One area of research is in the development of more selective adenosine receptor antagonists that can target specific receptors in the brain and body. Another area of research is in the development of new therapeutic applications for EHT, such as in the treatment of other neurodegenerative diseases or in the enhancement of cognitive function. Finally, there is a need for more clinical studies to determine the safety and efficacy of EHT in humans.
合成方法
The synthesis of EHT involves a multi-step process that begins with the reaction of 1,3-dimethyluric acid with ethyl iodide to form 3-ethyl-1,3-dimethylxanthine. This intermediate is then reacted with heptanal in the presence of sodium hydride to form 3-ethyl-1-(6-hydroxy-6-methylheptyl)xanthine. Finally, the propyl group is added using propyl iodide to form 3-ethyl-1-(6-hydroxy-6-methylheptyl)-7-propylxanthine.
属性
CAS 编号 |
134072-58-5 |
|---|---|
分子式 |
C18H30N4O3 |
分子量 |
350.5 g/mol |
IUPAC 名称 |
3-ethyl-1-(6-hydroxy-6-methylheptyl)-7-propylpurine-2,6-dione |
InChI |
InChI=1S/C18H30N4O3/c1-5-11-20-13-19-15-14(20)16(23)22(17(24)21(15)6-2)12-9-7-8-10-18(3,4)25/h13,25H,5-12H2,1-4H3 |
InChI 键 |
ATHCWQQQOOHNJU-UHFFFAOYSA-N |
SMILES |
CCCN1C=NC2=C1C(=O)N(C(=O)N2CC)CCCCCC(C)(C)O |
规范 SMILES |
CCCN1C=NC2=C1C(=O)N(C(=O)N2CC)CCCCCC(C)(C)O |
其他 CAS 编号 |
134072-58-5 |
同义词 |
3-ethyl-1-(6-hydroxy-6-methylheptyl)-7-propylxanthine A90 6119 A90-6119 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



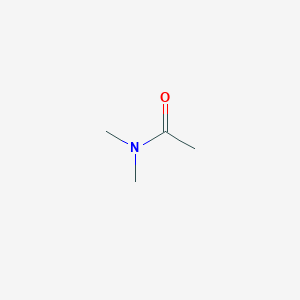
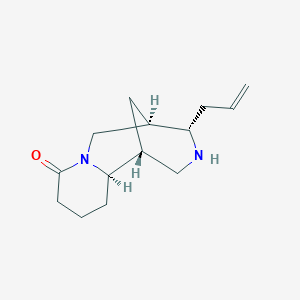
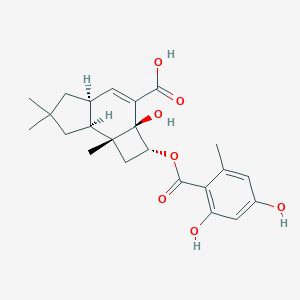


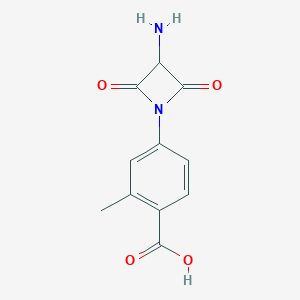

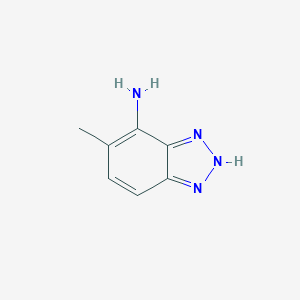
![Thiourea, [2-(trifluoromethyl)phenyl]-](/img/structure/B156821.png)
